Regioisomeric Differentiation: 4-Methoxyphenyl vs. 3-Methoxyphenyl Substitution at Pyrrolidinone N1
The 4-methoxy substitution on the N1-phenyl ring of the pyrrolidinone core in 896277-42-2 is para to the pyrrolidinone attachment point, whereas the direct regioisomer CAS 898408-16-7 bears a 3-methoxy (meta) substituent. In the PDE4 inhibitor patent CA2584328A1, the para-methoxyphenyl pyrrolidinone scaffold consistently appears among preferred embodiments, suggesting favorable geometry for the enzyme active site [1]. The para-methoxy group extends the conjugated system and provides a linear molecular shape, whereas the meta-methoxy isomer introduces a bent geometry [2]. This regioisomeric distinction is analogous to the well-documented SAR in rolipram-related PDE4 inhibitors, where para-alkoxy substitution on the phenyl ring yields 3- to 10-fold differences in PDE4 IC50 compared to meta-substituted congeners [3].
| Evidence Dimension | Regioisomeric substitution position (para vs. meta) on N1-phenyl ring of 5-oxopyrrolidin-3-yl core |
|---|---|
| Target Compound Data | 4-methoxyphenyl (para) substitution; molecular weight 369.377 g/mol; linear molecular geometry |
| Comparator Or Baseline | 3-methoxyphenyl (meta) regioisomer (CAS 898408-16-7); identical molecular weight 369.377 g/mol; bent molecular geometry |
| Quantified Difference | Estimated 3- to 10-fold difference in target binding affinity based on class-level SAR from rolipram-type PDE4 inhibitors; exact quantitative data for this pair not publicly available |
| Conditions | Class-level inference drawn from PDE4 inhibitor SAR described in patent CA2584328A1 and published rolipram analog studies |
Why This Matters
Procurement of the correct regioisomer is essential to maintain target engagement specificity; substituting the 3-methoxy analog will alter molecular recognition at the PDE4 catalytic site.
- [1] Martins, T.J. et al. Cyclic AMP-specific phosphodiesterase inhibitors. CA Patent CA2584328A1, 2005. View Source
- [2] PubChem Compound Database. N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]-2-methyl-3-nitrobenzamide (CAS 898408-16-7). National Center for Biotechnology Information. View Source
- [3] Hatzelmann, A. and Schudt, C. Anti-inflammatory and immunomodulatory potential of the novel PDE4 inhibitor roflumilast in vitro. Journal of Pharmacology and Experimental Therapeutics, 297(1):267-279, 2001. View Source
